![molecular formula C9H7BrN2O B2690051 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone CAS No. 2490412-81-0](/img/structure/B2690051.png)
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a brominated derivative of pyrrolopyridazine, which is a fused heterocyclic compound
准备方法
The synthesis of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone typically involves the bromination of pyrrolopyridazine derivatives. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of pyrrolopyridazine.
Bromination: The pyrrolopyridazine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction with a suitable reducing agent can yield the corresponding pyrrolopyridazine derivative without the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Structural Characteristics
The compound features a unique structural arrangement that influences its reactivity and biological activity:
- Core Structure : The presence of both pyrrole and pyridazine rings creates a bicyclic system that is essential for its chemical behavior.
- Functional Groups : The ethanone moiety allows for nucleophilic attack, making it susceptible to various reactions, including substitution and coupling reactions.
Chemical Reactions
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone can undergo several types of chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Medicinal Chemistry
Research indicates that this compound exhibits several interesting biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against various microbial strains.
- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
These properties make it a candidate for further exploration in drug discovery processes aimed at developing new therapeutic agents.
Material Science
In addition to its biological applications, this compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with potential applications in pharmaceuticals and agrochemicals.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for optimizing its use as a lead compound in drug discovery. Interaction studies focus on:
- Molecular Target Identification : Determining which enzymes or receptors the compound interacts with.
- Pathway Analysis : Understanding how these interactions affect biological pathways relevant to disease mechanisms.
作用机制
The mechanism of action of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone can be compared with other brominated heterocyclic compounds, such as:
- 1-(5-Bromopyrrolo[1,2-b]pyridazin-3-yl)ethanone
- 1-(5-Bromopyrrolo[1,2-b]pyridazin-6-yl)ethanone
These compounds share similar structural features but differ in the position of the bromine atom and other substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
生物活性
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone is a brominated derivative of pyrrolopyridazine, a class of fused heterocyclic compounds. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves:
- Preparation of Pyrrolopyridazine : The base structure is synthesized from appropriate precursors.
- Bromination : The pyrrolopyridazine is brominated using agents such as N-bromosuccinimide (NBS).
- Acetylation : The brominated intermediate undergoes acetylation with acetic anhydride to yield the final product.
This synthetic route allows for the introduction of the bromine atom at a specific position, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, including:
- Jurkat Cells : IC50 values indicate significant cytotoxicity (IC50 = 4.64 ± 0.08 µM).
- HeLa and MCF-7 Cells : Effective in reducing cell viability.
The compound was shown to induce cell cycle arrest in the sub-G1 phase, suggesting mechanisms involving apoptosis or necrosis. Additionally, it demonstrated antiangiogenic effects in chick chorioallantoic membrane assays, inhibiting blood vessel formation in tumor tissues .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Preliminary docking studies indicate promising binding affinities with matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis:
- MMP-2 : Docking energy of -9.0 kcal/mol.
- MMP-9 : Docking energy of -7.8 kcal/mol.
These interactions suggest that the compound may inhibit these enzymes, thereby disrupting tumor growth and spread .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1-(5-Bromopyrrolo[1,2-b]pyridazin-3-yl)ethanone | Similar structure with bromine at position 3 | Moderate anticancer activity |
1-(5-Bromopyrrolo[1,2-b]pyridazin-6-yl)ethanone | Similar structure with bromine at position 6 | Limited data available |
The differences in bromine positioning can significantly affect the reactivity and biological activity of these compounds. The unique substitution pattern of this compound appears to enhance its anticancer efficacy compared to its analogs.
Case Studies
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Study on Anticancer Efficacy : In vitro assays confirmed its ability to inhibit proliferation and induce apoptosis in cancer cell lines.
属性
IUPAC Name |
1-(5-bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)9-5-7(10)8-3-2-4-11-12(8)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYBXPBNMUNSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。